molecular formula C11H12N4O B8605980 2-semicarbazido-1H-3-benzazepine CAS No. 57184-86-8

2-semicarbazido-1H-3-benzazepine

Cat. No.: B8605980
CAS No.: 57184-86-8
M. Wt: 216.24 g/mol
InChI Key: BWOJTQQETZTVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Semicarbazido-1H-3-benzazepine is a heterocyclic compound featuring a benzazepine core—a seven-membered ring system containing one nitrogen atom—substituted with a semicarbazide (-NH-C(=O)-NH₂) group at the 2-position. This structural motif confers unique physicochemical and pharmacological properties, distinguishing it from other benzazepine derivatives. Its structural analogs, however, are well-documented in pharmaceutical research, particularly in cardiovascular and neurological therapeutics .

Properties

CAS No.

57184-86-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(1H-3-benzazepin-2-ylamino)urea

InChI

InChI=1S/C11H12N4O/c12-11(16)15-14-10-7-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H,13,14)(H3,12,15,16)

InChI Key

BWOJTQQETZTVGT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CN=C1NNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Benazepril Hydrochloride

Benazepril hydrochloride, a 1-benzazepine derivative, is an angiotensin-converting enzyme (ACE) inhibitor used for hypertension. Key structural and functional differences include:

Property 2-Semicarbazido-1H-3-Benzazepine Benazepril Hydrochloride
Core Structure 3-benzazepine with semicarbazide at C2 1-benzazepine with carboxymethyl and ethoxycarbonyl groups at C1
Functional Groups Semicarbazide (-NH-C(=O)-NH₂) Carboxylic acid, ester, and phenylpropyl substituents
Pharmacological Target Undocumented (inferred CNS or metabolic) ACE inhibition (cardiovascular)
Safety Profile Unknown Listed as non-hazardous in major chemical safety directories

The substitution pattern and nitrogen positioning in the benzazepine ring critically determine biological activity. Benazepril’s ACE inhibition relies on its carboxylate group, whereas 2-semicarbazido’s semicarbazide may favor interactions with amine or carbonyl moieties in target proteins.

2-Aminobenzamides

2-Aminobenzamides share a benzamide backbone with an amino group at the 2-position. Comparisons highlight:

Property This compound 2-Aminobenzamides
Core Structure Benzazepine with semicarbazide Benzamide with primary amine (-NH₂)
Hydrogen-Bonding Capacity High (amide and hydrazine-like groups) Moderate (amide and amine)
Applications Undocumented Glycan analysis, enzyme inhibition

Methylclonazepam (Benzodiazepine Analogs)

Methylclonazepam, a benzodiazepine derivative, differs fundamentally in core structure but shares heterocyclic relevance:

Property This compound Methylclonazepam
Core Structure Benzazepine (7-membered, 1N) Benzodiazepine (7-membered, 2N)
Functional Groups Semicarbazide Chlorophenyl, nitro, methyl groups
Therapeutic Area Undocumented CNS (anxiolytic, anticonvulsant)
Analytical Methods Likely HPLC or MS (inferred from ) Purity analysis via chromatography

While benzodiazepines target GABAₐ receptors, benzazepines like 2-semicarbazido may exploit different neurological pathways due to distinct nitrogen placement and substituent chemistry.

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